Melting Point Differentiates (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid from 4-CPA, 2,4-D, MCPA, and the Non-Chlorinated 2,6-Dimethyl Analog
(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid exhibits a melting point of 146–148°C based on vendor certificate-of-analysis data [1]. This value is lower than 4-chlorophenoxyacetic acid (4-CPA, mp 157–159°C) and higher than both 2,4-D (mp 136–140°C) and MCPA (mp 114–118°C), while also exceeding the non-chlorinated 2,6-dimethylphenoxyacetic acid (mp 137–141°C) . The 9–11°C depression relative to 4-CPA, despite both compounds sharing a 4-chloro substituent, can be attributed to the crystal-lattice disruption caused by the 2,6-dimethyl groups. In practice, this melting point distinction serves as a rapid identity and purity checkpoint during incoming quality control, preventing inadvertent cross-contamination with the more common 4-CPA or 2,4-D.
| Evidence Dimension | Melting point (capillary, uncorrected vendor specification) |
|---|---|
| Target Compound Data | 146–148°C |
| Comparator Or Baseline | 4-CPA: 157–159°C; 2,4-D: 136–140°C; MCPA: 114–118°C; 2,6-dimethylphenoxyacetic acid: 137–141°C |
| Quantified Difference | –9 to –11°C vs. 4-CPA; +6 to +12°C vs. 2,4-D; +28 to +34°C vs. MCPA; +5 to +11°C vs. 2,6-dimethyl analog |
| Conditions | Vendor-supplied melting point ranges; instrumentation details not specified |
Why This Matters
A unique melting point provides a low-cost, instrument-free identity verification step that distinguishes this compound from the most likely procurement errors—4-CPA, 2,4-D, and the non-chlorinated 2,6-dimethyl analog—reducing the risk of using an incorrect building block in multi-step syntheses.
- [1] Enamine LLC via Chembase. (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid, Product No. EN300-05517, mp 146–148°C. http://www.chembase.cn/substance-508521.html View Source
